molecular formula C23H36ClN3O4 B13749047 8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl CAS No. 101756-24-5

8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl

Cat. No.: B13749047
CAS No.: 101756-24-5
M. Wt: 454.0 g/mol
InChI Key: NOJLQGVHODOWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazaspiro[4.5]decane derivative characterized by a 3,3-bis(ethoxycarbonyl)propyl substituent at the 8-position, a methyl group at the 3-position, and a phenyl group at the 1-position. Its synthesis involves alkylation of the spirocyclic amine precursor followed by oxidation and HCl salt formation (Example 5, ).

Properties

CAS No.

101756-24-5

Molecular Formula

C23H36ClN3O4

Molecular Weight

454.0 g/mol

IUPAC Name

diethyl 2-[2-(3-methyl-1-phenyl-1,8-diaza-3-azoniaspiro[4.5]decan-8-yl)ethyl]propanedioate;chloride

InChI

InChI=1S/C23H35N3O4.ClH/c1-4-29-21(27)20(22(28)30-5-2)11-14-25-15-12-23(13-16-25)17-24(3)18-26(23)19-9-7-6-8-10-19;/h6-10,20H,4-5,11-18H2,1-3H3;1H

InChI Key

NOJLQGVHODOWHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1CCC2(CC1)C[NH+](CN2C3=CC=CC=C3)C)C(=O)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Core Ring System Construction

The key intermediate, the 1,3,8-triazaspiro[4.5]decane-4-one ring system, is synthesized via cyclization reactions involving appropriate nitrogen-containing precursors and keto intermediates. The ring closure typically employs:

  • Cyclization of linear or branched precursors containing amine and keto functionalities.
  • Use of lithium diisopropylamide (LDA) as a base to generate enolates for subsequent alkylation steps.
  • Controlled low temperatures (e.g., -78 °C) to improve selectivity and yield.

Example Reaction Conditions:

Step Reagents/Conditions Yield Notes
Cyclization Lithium diisopropylamide (1.5 M in cyclohexane), THF, -78 °C 70-85% Stirring for 30 min before aldehyde addition
Aldehyde Addition Propionaldehyde or acetaldehyde, -78 °C, 5-10 min 75-90% Followed by quenching with saturated NH4Cl

Purification is typically achieved by flash chromatography using ethyl acetate/hexanes mixtures.

Introduction of the 3,3-Bis(ethoxycarbonyl)propyl Side Chain

The alkylation at position 8 with the 3,3-bis(ethoxycarbonyl)propyl group involves:

  • Preparation of the bis(ethoxycarbonyl)propyl halide or equivalent electrophile.
  • Nucleophilic substitution or Michael addition on the triazaspiro core.
  • Use of bases such as lithium hydroxide in mixed solvents (THF, ethanol, water) at elevated temperatures (around 90 °C) for prolonged periods (up to 60 hours) to facilitate ester hydrolysis and subsequent functionalization.

Typical Reaction Conditions:

Reagent Solvent System Temperature Time Yield
Lithium hydroxide THF/ethanol/water (2:2:1) 90 °C 60 h 55-65%

Post-reaction workup includes extraction with dichloromethane, washing with brine, drying over sodium sulfate, filtration, and concentration under reduced pressure. Final purification is by flash chromatography.

Formation of the Hydrochloride Salt

The final step involves converting the free base of the synthesized compound into its hydrochloride salt to improve stability and solubility:

  • Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • Isolation by precipitation or crystallization.

This step is standard for amine-containing pharmaceuticals and related compounds to yield a stable, isolable salt form.

Research Findings and Data Integration

Spectroscopic Characterization

The synthesized compound and intermediates are characterized by:

  • 1H NMR Spectroscopy: Multiplets corresponding to methylene and methyl protons, singlets for tert-butyl groups, and aromatic protons from the phenyl substituent.
  • 13C NMR Spectroscopy: Signals consistent with carbonyl carbons, spirocyclic carbons, and ethoxycarbonyl groups.
  • Mass Spectrometry: Molecular ion peaks matching calculated molecular weights.
  • Elemental Analysis: Confirming purity and composition.

Example NMR data from a related spiro compound:

Chemical Shift (δ, ppm) Multiplicity Proton Type
0.97 triplet (t) Methyl (CH3)
1.29-1.37 multiplet (m) Methylene (CH2)
1.47 singlet (s) tert-Butyl (C(CH3)3)
2.30-2.34 multiplet (m) Methylenes adjacent to nitrogen
3.05-3.10 multiplet (m) Methylenes adjacent to carbonyl

These data confirm the structural integrity of the spirocyclic system and side chains.

Yield and Purity

Overall yields for the multi-step synthesis range from 40% to 70%, depending on reaction scale and purification efficiency. Purity is typically above 95% after chromatographic purification, suitable for further biological or chemical studies.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Temperature Time Yield Purification
1 Cyclization to form spiro ring LDA, THF, aldehyde -78 °C 30 min + 5-10 min 70-85% Flash chromatography (EtOAc/hexanes)
2 Alkylation with bis(ethoxycarbonyl)propyl group Lithium hydroxide, THF/EtOH/H2O 90 °C 60 h 55-65% Extraction, flash chromatography
3 Hydrochloride salt formation HCl gas or HCl in solvent RT 1-2 h Quantitative Precipitation/crystallization

Chemical Reactions Analysis

Types of Reactions

8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency.

Comparison with Similar Compounds

Core Structural Modifications

Triazaspiro[4.5]decane derivatives vary primarily in substituents on the propyl side chain and aromatic groups. Key analogs include:

Compound Name Molecular Formula Key Substituents Therapeutic Use ED50 (mg/kg) References
Target Compound C₂₄H₃₄ClN₃O₆ 3,3-Bis(ethoxycarbonyl)propyl, 3-methyl, 1-phenyl Under investigation N/A
8-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one HCl C₂₃H₂₄ClFN₄O₂ 6-Fluoro-benzisoxazolylpropyl, 1-phenyl Antipsychotic, Analgesic 0.10
Spiperone (Spiroperidol) C₂₃H₂₆FN₃O₂ 4-Fluorobenzoylpropyl, 1-phenyl Antipsychotic (D₂ antagonist) 0.11 (haloperidol equivalent)
Fluspirilene C₂₉H₃₃F₂N₃O 4,4-Bis(4-fluorophenyl)butyl, 1-phenyl Antipsychotic (long-acting) N/A
AMI-193 (8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) C₂₂H₂₆FN₃O₂ 4-Fluorophenoxypropyl, 1-phenyl Serotonin receptor ligand N/A

Key Observations :

  • Side Chain Functionalization: The target compound’s bis(ethoxycarbonyl)propyl group distinguishes it from analogs with benzisoxazolyl (), benzoyl (), or phenoxy () groups. These substituents influence receptor affinity and metabolic stability.
  • Aromatic Groups : The 1-phenyl group is conserved across most analogs, but modifications (e.g., 4-chlorophenyl in derivatives) alter binding kinetics.

Pharmacological Activity

  • Antipsychotic Potency : The benzisoxazolyl derivative (ED50 = 0.10 mg/kg) exhibits slightly higher potency than haloperidol (ED50 = 0.11 mg/kg) in rodent models, attributed to enhanced dopamine D₂ receptor binding. In contrast, Spiperone’s 4-fluorobenzoyl group confers strong D₂ antagonism, validated in clinical use.
  • Receptor Specificity: AMI-193 demonstrates affinity for 5-HT receptors due to its fluorophenoxy group, while the target compound’s bis(ethoxycarbonyl) moiety may favor muscarinic or sigma receptor interactions.

Pharmacokinetic Considerations

  • Metabolic Stability : Ethoxycarbonyl groups in the target compound may enhance esterase-mediated hydrolysis, reducing half-life compared to Spiperone’s stable benzoyl group.
  • Blood-Brain Barrier (BBB) Penetration : Fluspirilene’s lipophilic bis(4-fluorophenyl)butyl chain enables BBB penetration, whereas polar ethoxycarbonyl groups in the target compound may limit CNS bioavailability.

Biological Activity

The compound 8-(3,3-bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H24N4O4C_{16}H_{24}N_4O_4 with a molecular weight of approximately 336.39 g/mol. The structure consists of a spirocyclic core that is characteristic of many bioactive compounds.

Research indicates that compounds in the triazaspirodecane class exhibit significant activity as prolyl hydroxylase domain (PHD) inhibitors. These enzymes are crucial in the regulation of hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to oxygen levels. Inhibition of PHDs leads to increased erythropoietin (EPO) production, which is beneficial in treating anemia .

Efficacy and Therapeutic Potential

  • Erythropoiesis Induction : Studies have shown that triazaspiro compounds can robustly upregulate EPO levels in vivo, making them promising candidates for anemia treatment .
  • Safety Profile : The modification of certain functional groups in these compounds has been shown to minimize off-target effects, such as liver enzyme elevation (e.g., alanine aminotransferase), enhancing their safety profile .

Study 1: EPO Upregulation in Animal Models

A preclinical study demonstrated that administration of the compound resulted in a significant increase in serum EPO levels in mice subjected to hypoxic conditions. The results indicated that the compound effectively mimicked the physiological response to low oxygen availability.

Study 2: Pharmacokinetic Profiling

Another investigation focused on the pharmacokinetics of the compound, revealing a favorable absorption profile with a short half-life suitable for therapeutic applications. The study utilized high-throughput experimentation techniques to optimize dosages and delivery methods .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
EPO UpregulationSignificant increase in serum EPO levels
Enzyme InhibitionInhibition of PHD1-3
Safety ProfileReduced liver enzyme elevation

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl?

Answer:
The synthesis of triazaspiro compounds requires precise control of reaction parameters. Key steps include:

  • Reagent stoichiometry : Ensure a 1:1 molar ratio between the spirocyclic amine precursor and the propylating agent to minimize side reactions .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) in polar aprotic solvents like DMF or acetonitrile to enhance nucleophilic substitution .
  • Purification : Use silica gel chromatography with a gradient elution system (e.g., 5–20% methanol in dichloromethane) to isolate the target compound. Purity ≥95% is achievable with repeated recrystallization in ethanol/water mixtures .

Basic: Which analytical techniques are critical for validating the structural integrity of this compound?

Answer:
Multi-modal characterization is essential:

  • NMR spectroscopy : Confirm the spirocyclic core via distinct signals for the methyl group (δ ~2.6 ppm, singlet) and oxo moiety (δ ~4.0–4.5 ppm, multiplet) in 1^1H NMR. 13^{13}C NMR should show carbonyl carbons (δ ~170–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS should display the molecular ion peak [M+H]+^+ at m/z 549.2 (calculated for C27_{27}H34_{34}ClN3_3O6_6) with isotopic patterns matching chlorine .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm1^{-1}) and amine vibrations (N-H at ~3300 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous triazaspiro compounds?

Answer:
Discrepancies often arise from substituent effects or assay conditions. Strategies include:

  • Comparative SAR analysis : Evaluate the impact of substituents (e.g., fluorophenyl vs. ethoxycarbonyl groups) on receptor binding using analogs like 8-(4-fluorophenyl)-triazaspirodecanes (IC50_{50} variations: 10–500 nM in serotonin receptor assays) .
  • Control experiments : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate confounding variables. For example, contradictory cytotoxicity data may stem from differences in cell permeability .

Advanced: What computational approaches predict the interaction of this compound with neurological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with 5-HT1A_{1A} receptors. The spirocyclic core aligns with hydrophobic pockets, while the ethoxycarbonyl group may form hydrogen bonds with Thr200^{200} .
  • MD simulations : Conduct 100-ns simulations in explicit solvent to assess stability of the ligand-receptor complex. RMSD values <2.0 Å indicate robust binding .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., logP ~3.5 suggests moderate CNS activity) .

Advanced: How do reaction mechanisms differ between solution-phase and solid-phase synthesis of triazaspiro derivatives?

Answer:

  • Solution-phase : Proceeds via a two-step mechanism: (1) nucleophilic attack of the propylating agent on the spirocyclic amine, followed by (2) HCl-mediated cyclization. Yields range from 40–60% due to intermediate instability .
  • Solid-phase : Utilizes resin-bound intermediates (e.g., Wang resin) to enhance purity (>90%) via iterative washing. However, scalability is limited by resin loading capacity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ethoxycarbonyl groups.
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers differentiate between enantiomers of this chiral spiro compound?

Answer:

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) at 1.0 mL/min. Retention times differ by 2–3 minutes for enantiomers .
  • Circular dichroism (CD) : Compare CD spectra in the 200–300 nm range; opposite Cotton effects confirm enantiomeric pairs .

Advanced: What strategies mitigate byproduct formation during the propylation step?

Answer:

  • Catalyst optimization : Add 1 mol% of DMAP to accelerate the reaction and reduce alkylation byproducts .
  • In situ monitoring : Use LC-MS to track intermediate formation. Quench the reaction at 85% conversion to minimize over-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.